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Introduction
Cyanine 3.5 (Cy3.5) is a bright and photostable orange-red fluorescent dye belonging to the

cyanine family of synthetic polymethine dyes. Its favorable spectral properties, including a high

molar extinction coefficient and good quantum yield, make it a valuable tool for a variety of

fluorescence-based applications, particularly in confocal microscopy. This document provides

detailed application notes and experimental protocols for the effective use of Cy3.5 in confocal

imaging, with a focus on immunofluorescence and the study of cellular signaling pathways.

Photophysical Properties of Cy3.5
Cy3.5 exhibits excitation and emission maxima in the orange-red region of the spectrum,

making it compatible with common laser lines used in confocal microscopy, such as the 561 nm

laser. Its spectral characteristics are similar to another popular cyanine dye, Cy3, but with a

slight red shift. A key feature of both Cy3 and Cy3.5 is the significant enhancement of their

fluorescence upon covalent attachment to proteins like antibodies, which leads to brighter

conjugates and improved signal-to-noise ratios in imaging experiments.[1][2][3]

Table 1: Photophysical Properties of Cy3.5

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12953943?utm_src=pdf-interest
https://www.benchchem.com/product/b12953943?utm_src=pdf-body
https://www.benchchem.com/product/b12953943?utm_src=pdf-body
https://www.benchchem.com/product/b12953943?utm_src=pdf-body
https://www.benchchem.com/product/b12953943?utm_src=pdf-body
https://www.benchchem.com/product/b12953943?utm_src=pdf-body
https://www.researchgate.net/figure/Steps-conducting-to-G-protein-coupled-receptors-internalization-Internalization-and_fig1_51499018
https://pmc.ncbi.nlm.nih.gov/articles/PMC5409461/
https://www.researchgate.net/publication/12328413_Anomalous_Fluorescence_Enhancement_of_Cy3_and_Cy35_versus_Anomalous_Fluorescence_Loss_of_Cy5_and_Cy7_upon_Covalent_Linking_to_IgG_and_Noncovalent_Binding_to_Avidin
https://www.benchchem.com/product/b12953943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12953943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Notes

Excitation Maximum (λex) ~581 nm
Can be efficiently excited by

561 nm or 594 nm laser lines.

Emission Maximum (λem) ~596 nm
Compatible with standard

TRITC/Rhodamine filter sets.

Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹
Indicates strong light

absorption.

Quantum Yield (Φ) ~0.15 (in aqueous solution)

Fluorescence efficiency can

increase upon conjugation to

biomolecules.[3]

Stokes Shift ~15 nm

The difference between

excitation and emission

maxima.

Applications in Confocal Microscopy
Cy3.5 is a versatile fluorophore for confocal microscopy with several key applications:

Immunofluorescence (IF): Due to its brightness and the fluorescence enhancement upon

antibody conjugation, Cy3.5 is an excellent choice for single and multi-color

immunofluorescence staining of cells and tissues. It provides a strong and stable signal for

the localization of proteins of interest.

Förster Resonance Energy Transfer (FRET): Cy3.5 can serve as a donor or acceptor in

FRET-based assays to study molecular interactions and conformational changes in real-

time. For instance, it can be paired with Cy5 to investigate protein-protein interactions or the

dynamics of signaling molecules.

Cellular Imaging: Its photostability makes it suitable for time-lapse imaging of live cells and

for acquiring Z-stacks for 3D reconstructions without significant photobleaching.

Experimental Protocols
Protocol 1: Antibody Labeling with Cy3.5 NHS Ester
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This protocol describes the covalent labeling of primary or secondary antibodies with a Cy3.5
N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the antibody.

Materials:

Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

Cy3.5 NHS ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

Quenching Buffer (1.5 M hydroxylamine, pH 8.5)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

Antibody Preparation: Dialyze the antibody against PBS (pH 7.4) to remove any amine-

containing preservatives (e.g., Tris or glycine). Adjust the antibody concentration to 1-2

mg/mL.

Dye Preparation: Immediately before use, dissolve the Cy3.5 NHS ester in DMSO to a

concentration of 10 mg/mL.

Reaction Setup: Add the reaction buffer to the antibody solution at a 1:10 volume ratio (e.g.,

10 µL of reaction buffer for every 100 µL of antibody solution).

Conjugation: Slowly add the dissolved Cy3.5 NHS ester to the antibody solution while gently

vortexing. A typical starting molar ratio of dye to antibody is 10:1 to 15:1.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from

light, with gentle stirring.
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Quenching: Stop the reaction by adding the quenching buffer and incubate for 30 minutes at

room temperature.

Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion

chromatography column equilibrated with PBS (pH 7.4). The first colored fraction to elute will

be the Cy3.5-labeled antibody.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm (for the protein) and 581 nm (for Cy3.5). A DOL of 2-5 is generally

optimal for immunofluorescence.

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a

stabilizing protein like BSA and store at -20°C.

Protocol 2: Immunofluorescence Staining of Cultured
Cells
This protocol provides a general workflow for staining adherent cells with a Cy3.5-conjugated

antibody.

Materials:

Cells grown on sterile glass coverslips

Phosphate Buffered Saline (PBS)

Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking Buffer (e.g., 1% BSA or 5% normal serum in PBS)

Cy3.5-conjugated primary or secondary antibody

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium
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Procedure:

Cell Culture: Culture cells on sterile coverslips to the desired confluency.

Washing: Gently wash the cells three times with PBS.

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets): If the target antigen is intracellular, permeabilize

the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for

1 hour at room temperature.

Antibody Incubation: Dilute the Cy3.5-conjugated antibody in blocking buffer to the optimal

concentration (typically 1-10 µg/mL). Incubate the cells with the diluted antibody for 1-2

hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining (Optional): Incubate the cells with DAPI (1 µg/mL in PBS) for 5 minutes to

stain the nuclei.

Final Washes: Wash the cells twice with PBS.

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging: Visualize the stained cells using a confocal microscope with the appropriate laser

lines and filter sets for Cy3.5 and the counterstain.

Data Presentation
Table 2: Recommended Confocal Microscopy Settings for Cy3.5
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Parameter Recommendation Notes

Excitation Laser 561 nm or 594 nm

The 561 nm solid-state laser is

highly efficient for Cy3.5

excitation.

Emission Filter 590 - 650 nm bandpass

Adjust the filter range to

minimize bleed-through in

multi-color experiments.

Dichroic Mirror
Appropriate for 561/594 nm

excitation

Ensure efficient reflection of

the excitation laser and

transmission of the emission

signal.

Pinhole Size 1 Airy Unit (AU)

Adjust for optimal balance

between resolution and signal-

to-noise ratio.

Detector Gain/Offset
Adjust to avoid saturation and

minimize background

Use a look-up table (LUT) to

visualize pixel saturation.

Table 3: Comparison of Cy3.5 with Other Common Fluorophores

Fluoroph
ore

Excitatio
n Max
(nm)

Emission
Max (nm)

Molar
Extinctio
n
Coefficie
nt
(cm⁻¹M⁻¹)

Quantum
Yield

Relative
Brightnes
s

Photosta
bility

Cy3.5 ~581 ~596 ~150,000 ~0.15 High Moderate

Cy3 ~550 ~570 ~150,000 ~0.3 High Moderate

Alexa Fluor

568
~578 ~603 ~91,300 ~0.69 Very High High

TRITC ~557 ~576 ~85,000 ~0.3 Moderate Low
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Mandatory Visualizations
Signaling Pathway Diagram: Protein Kinase A (PKA)
Activation and FRET-based Reporting
This diagram illustrates the activation of Protein Kinase A (PKA) and how a FRET-based

biosensor, potentially using a Cy3.5-Cy5 pair, can be used to visualize this activity.
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PKA signaling pathway and FRET-based activity reporting.

Experimental Workflow Diagram: GPCR Internalization
Assay
This diagram outlines the key steps in a G-protein coupled receptor (GPCR) internalization

assay, a common application in drug development, where Cy3.5 can be used to label

antibodies targeting the receptor.[4][5]
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Workflow for a GPCR internalization assay using immunofluorescence.
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Conclusion
Cy3.5 is a robust and versatile fluorescent dye for confocal microscopy. Its bright fluorescence,

enhanced upon conjugation, and moderate photostability make it a reliable choice for a wide

range of imaging applications, from routine immunofluorescence to more complex studies of

cellular dynamics. By following the detailed protocols and considering the specific properties of

Cy3.5, researchers can achieve high-quality, reproducible data in their confocal microscopy

experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. The GPRC6A receptor displays constitutive internalization and sorting to the slow
recycling pathway - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. ahajournals.org [ahajournals.org]

5. portlandpress.com [portlandpress.com]

To cite this document: BenchChem. [Cy3.5 Applications in Confocal Microscopy: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12953943#cy3-5-applications-in-confocal-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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